![molecular formula C16H13F3O B14238270 Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)- CAS No. 444575-92-2](/img/structure/B14238270.png)
Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)- is an organic compound that features a benzene ring substituted with a trifluoromethyl group and an allyl phenyl ether group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is of interest in various fields due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)- typically involves the following steps:
Formation of the Allyl Phenyl Ether Group: This can be achieved through the reaction of phenol with an allyl halide under basic conditions to form the allyl phenyl ether.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale radical trifluoromethylation reactions. These methods are optimized for high yield and purity, often using continuous flow reactors to manage the highly reactive intermediates involved .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the double bond in the allyl group, converting it to a single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Electrophilic aromatic substitution often uses reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides and aldehydes.
Reduction: Saturated ethers.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules due to its unique structural features.
Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs that require electron-withdrawing groups for activity.
Industry: Utilized in the production of advanced materials, including polymers and agrochemicals
Wirkmechanismus
The mechanism of action of Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)- involves its interaction with various molecular targets:
Electron-Withdrawing Effects: The trifluoromethyl group can stabilize negative charges and influence the reactivity of the benzene ring.
Radical Formation: The compound can participate in radical reactions, particularly in the presence of radical initiators, leading to the formation of new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorobenzene: Benzene with a chlorine substituent.
Nitrobenzene: Benzene with a nitro group.
Toluene: Benzene with a methyl group.
Uniqueness
Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)- is unique due to the presence of both an allyl phenyl ether group and a trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
444575-92-2 |
|---|---|
Molekularformel |
C16H13F3O |
Molekulargewicht |
278.27 g/mol |
IUPAC-Name |
1-[(1R)-1-phenylprop-2-enoxy]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C16H13F3O/c1-2-15(12-6-4-3-5-7-12)20-14-10-8-13(9-11-14)16(17,18)19/h2-11,15H,1H2/t15-/m1/s1 |
InChI-Schlüssel |
ZHBPETNSKLJBDE-OAHLLOKOSA-N |
Isomerische SMILES |
C=C[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |
Kanonische SMILES |
C=CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole](/img/structure/B14238193.png)
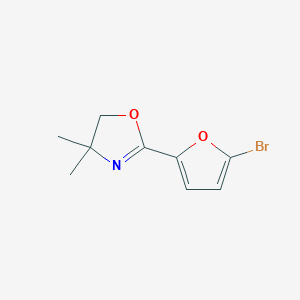
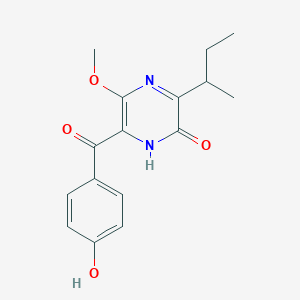

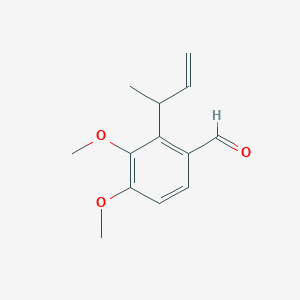
![tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane](/img/structure/B14238228.png)
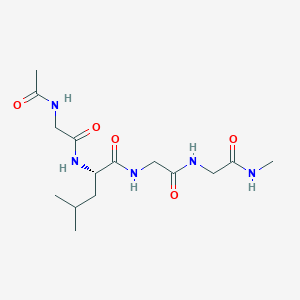
![[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid](/img/structure/B14238248.png)
![3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid](/img/structure/B14238261.png)
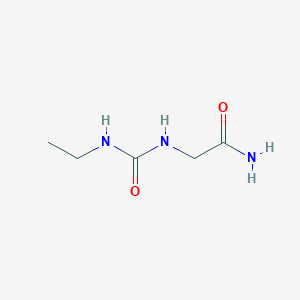

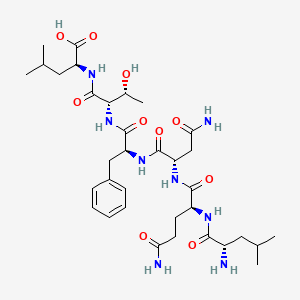
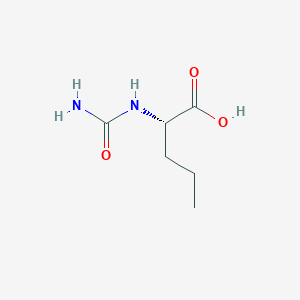
![N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium](/img/structure/B14238282.png)
